molecular formula C7H4Cl2N4O B13033443 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide CAS No. 1220631-43-5

6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide

Cat. No.: B13033443
CAS No.: 1220631-43-5
M. Wt: 231.04 g/mol
InChI Key: GFRSPRRTFVGJFK-UHFFFAOYSA-N
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Description

6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide is a heterocyclic compound that features a fused imidazo-pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6,8-dichloropyridazine-3-carboxylic acid with suitable amines to form the desired carboxamide . The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxylate
  • 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxylic acid
  • 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide derivatives

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the carboxamide group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for drug discovery and development .

Properties

CAS No.

1220631-43-5

Molecular Formula

C7H4Cl2N4O

Molecular Weight

231.04 g/mol

IUPAC Name

6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxamide

InChI

InChI=1S/C7H4Cl2N4O/c8-3-1-5(9)12-13-4(6(10)14)2-11-7(3)13/h1-2H,(H2,10,14)

InChI Key

GFRSPRRTFVGJFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N2N=C1Cl)C(=O)N)Cl

Origin of Product

United States

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